molecular formula C21H15ClN4O3 B2426698 1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941953-86-2

1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2426698
CAS RN: 941953-86-2
M. Wt: 406.83
InChI Key: LVEZRIUEVVACBE-UHFFFAOYSA-N
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Description

1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H15ClN4O3 and its molecular weight is 406.83. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Properties

5-(4-Chlorophenyl)-2-methoxyindeno[1',2':2,3]pyrido[5,6-d]pyrimidine-4,6(3H,5H)-dione and its derivatives exhibit interesting molecular structures, including planar fused-ring systems and sharply folded fused-ring systems. These compounds form centrosymmetric dimers and chains through hydrogen bonding, showcasing potential for studying molecular interactions and crystal engineering (Low et al., 2004).

Synthetic Routes and Biopharmaceutical Properties

The synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones from 2-chloropyridine-3-carboxylic acid highlights a straightforward method allowing structural diversity. This diversity leads to significant variations in biopharmaceutical properties such as solubility, permeability, and intrinsic clearance values, crucial for drug design and development (Jatczak et al., 2014).

Intramolecular Interactions and Molecular Complexes

The reaction of 6-chloropyrimidine-2,4(1H,3H)-dione with heteroaromatics results in the formation of uracil-6-ylhetarenium salts or cross-conjugated uracilylbetaines. These compounds exhibit unique π-interactions and hydrogen bonding, contributing to the understanding of molecular interactions in medicinal chemistry (Schmidt et al., 1999).

Green Chemistry Approaches

A green method for synthesizing dihydrofuropyrido[2,3-d]pyrimidines via domino Knoevenagel condensation–Michael addition–cyclization highlights the potential for environmentally friendly synthetic routes in heterocyclic chemistry. This method avoids traditional purification techniques, aligning with sustainable chemistry practices (Ahadi et al., 2014).

Urease Inhibition and Potential Therapeutic Applications

The synthesis and characterization of 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones and their derivatives exhibit urease inhibition activity. This finding suggests potential applications in developing therapeutics for conditions associated with urease activity, such as certain infections and ulcers (Rauf et al., 2010).

properties

IUPAC Name

1-[2-(4-chlorophenyl)-2-oxoethyl]-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN4O3/c22-16-5-3-15(4-6-16)18(27)13-25-17-2-1-9-24-19(17)20(28)26(21(25)29)12-14-7-10-23-11-8-14/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVEZRIUEVVACBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N(C(=O)N2CC(=O)C3=CC=C(C=C3)Cl)CC4=CC=NC=C4)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

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